molecular formula C13H14ClN3S B4643668 3-[(3-chlorobenzyl)sulfanyl]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole

3-[(3-chlorobenzyl)sulfanyl]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole

Cat. No.: B4643668
M. Wt: 279.79 g/mol
InChI Key: ZSCVZXHJWBFOJY-UHFFFAOYSA-N
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Description

3-[(3-chlorobenzyl)sulfanyl]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a chlorobenzyl sulfanyl group, a cyclopropyl group, and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to yield the desired compound. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetonitrile .

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

3-[(3-chlorobenzyl)sulfanyl]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

3-[(3-chlorobenzyl)sulfanyl]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme function and regulation.

    Medicine: The compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and antimicrobial agent, and its derivatives are being explored for their potential use in treating various diseases.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to bind to the active site of certain enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site, or allosteric inhibition, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity .

Comparison with Similar Compounds

3-[(3-chlorobenzyl)sulfanyl]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    3-[(3-chlorobenzyl)sulfanyl]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole: This compound has a furyl group instead of a cyclopropyl group, which can affect its reactivity and biological activity.

    3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole: The presence of an ethyl group instead of a cyclopropyl group can influence the compound’s physical and chemical properties.

  • 2-[(3-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a more complex fused ring system, which can lead to different biological activities and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-cyclopropyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c1-17-12(10-5-6-10)15-16-13(17)18-8-9-3-2-4-11(14)7-9/h2-4,7,10H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCVZXHJWBFOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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